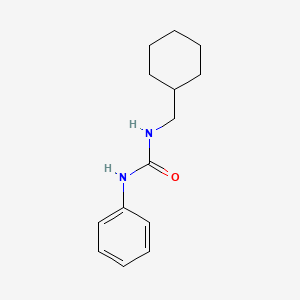
(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine is a compound that features a thiophene ring and a trifluoromethyl-substituted phenyl group
Méthodes De Préparation
The synthesis of (1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine typically involves the condensation of thiophene-2-carbaldehyde with 2-trifluoromethyl aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to scale up the synthesis efficiently .
Analyse Des Réactions Chimiques
(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. .
Applications De Recherche Scientifique
(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of sensors and other materials due to its unique electronic properties .
Mécanisme D'action
The mechanism of action of (1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Molecular docking studies have shown that the compound can interact with DNA gyrase, suggesting its potential as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar compounds to (1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine include:
(E)-N-phenyl-N’-[1-(thiophen-2-yl)ethylidene]formohydrazide: This compound also features a thiophene ring and has been studied for its crystal structure and biological activity.
Methyl-N-[1-(thiophen-2-yl)propylidene]hydrazine-carbodithioate: This compound has a similar thiophene moiety and has been investigated for its structural properties.
2-Cyano-N’-(1-(thiophen-2-yl)ethylidene)-3-p-tolylacrylohydrazide: This compound is another thiophene derivative with potential antitumor and free radical scavenging activities.
Propriétés
Formule moléculaire |
C13H10F3NS |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
1-thiophen-2-yl-N-[2-(trifluoromethyl)phenyl]ethanimine |
InChI |
InChI=1S/C13H10F3NS/c1-9(12-7-4-8-18-12)17-11-6-3-2-5-10(11)13(14,15)16/h2-8H,1H3 |
Clé InChI |
JWFZCCROOBNXPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1C(F)(F)F)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11981170.png)

![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11981181.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11981202.png)
![3-tert-butyl-7-{[2-(4-cyclohexylphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11981207.png)
![Allyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11981208.png)
![(2E)-5-(2-nitrobenzyl)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11981217.png)
![4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine](/img/structure/B11981220.png)



![5-(3,4,5-trimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11981231.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11981243.png)
